Mogroside III E is a specific type of mogroside, a triterpene glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is notable for its intense sweetness and potential health benefits, including anti-inflammatory and anti-fibrotic properties. Mogrosides are classified as natural sweeteners and are increasingly used as sugar substitutes in various food products due to their low-caloric content and safety for diabetic individuals .
The synthesis of Mogroside III E can be achieved through several methods:
Mogroside III E participates in various chemical reactions primarily involving glycosylation processes where glucose moieties are added to the aglycone structure (mogrol). These reactions can be catalyzed by specific glycosyltransferases that facilitate the transfer of sugar units from activated donors (like UDP-glucose) to acceptors (like mogrol) at specific hydroxyl groups .
Additionally, Mogroside III E can undergo hydrolysis under acidic or enzymatic conditions to release glucose and mogrol.
The mechanism of action for Mogroside III E involves its interaction with various biological pathways:
Mogroside III E exhibits several notable physical and chemical properties:
Relevant data indicate that it retains its sweetening properties even after prolonged storage under appropriate conditions.
Mogroside III E has several scientific and commercial applications:
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